Bienvenue dans la boutique en ligne BenchChem!

7-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride

Medicinal Chemistry Scaffold-Based Drug Design Physicochemical Profiling

7-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride (CAS 1803590-90-0) is a bicyclic heterocyclic compound belonging to the 1,4-benzoxazepine class, supplied as its hydrochloride salt with a typical purity of 95%. It is classified as a 'versatile small molecule scaffold' and research chemical building block intended for laboratory use only.

Molecular Formula C10H14ClNO2
Molecular Weight 215.67 g/mol
CAS No. 1803590-90-0
Cat. No. B1472499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
CAS1803590-90-0
Molecular FormulaC10H14ClNO2
Molecular Weight215.67 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)OCCNC2.Cl
InChIInChI=1S/C10H13NO2.ClH/c1-12-9-2-3-10-8(6-9)7-11-4-5-13-10;/h2-3,6,11H,4-5,7H2,1H3;1H
InChIKeyOJFKGCMYPDEXBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine Hydrochloride (CAS 1803590-90-0): Chemical Identity and Research-Grade Procurement Overview


7-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride (CAS 1803590-90-0) is a bicyclic heterocyclic compound belonging to the 1,4-benzoxazepine class, supplied as its hydrochloride salt with a typical purity of 95% . It is classified as a 'versatile small molecule scaffold' and research chemical building block intended for laboratory use only . The compound has no registered clinical indication or approved therapeutic use; primary literature reporting direct quantitative biological activity for this specific CAS registry number is, at the time of this analysis, absent from peer-reviewed journals and patent disclosures. Consequently, a rigorous, comparator-driven evidence guide must rely on validated physicochemical properties, regioisomeric differentiation from closely related benzoxazepine analogs, and class-level pharmacological precedent from the broader 1,4-benzoxazepine scaffold family.

Why Regioisomeric or Free-Base Analogs Cannot Be Interchanged with 7-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine Hydrochloride in Research Protocols


Within the 1,4-benzoxazepine series, three distinct regioisomeric monomethoxy variants exist—the 6-methoxy, 7-methoxy (target compound), and 8-methoxy derivatives—each bearing the –OCH₃ substituent at a different position on the fused benzene ring . In the context of structure–activity relationship (SAR) campaigns, the position of an electron-donating methoxy group dictates both the electronic landscape of the aromatic ring and the vector of hydrogen-bond-accepting character presented to a biological target, meaning that exchanging one regioisomer for another invalidates any SAR hypothesis under investigation . Furthermore, the hydrochloride salt form of the target compound provides a defined protonation state at the secondary amine, conferring high aqueous solubility and a fixed counter-ion identity (Cl⁻), whereas the free-base analogs (CAS 215453-97-7) lack this stoichiometric and solubility advantage [1].

Quantitative Differentiation Evidence for 7-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine Hydrochloride Versus Closest Analogs


Regioisomeric Methoxy Position Determines Physicochemical Property Profile: TPSA and LogP Comparison of 6-OCH₃, 7-OCH₃, and 8-OCH₃ 1,4-Benzoxazepine HCl Salts

The three regioisomeric monomethoxy-1,4-benzoxazepine hydrochlorides—6-methoxy, 7-methoxy (target), and 8-methoxy—are constitutionally identical but differ in the attachment point of the methoxy group on the benzo-fused ring. This positional variation alters the spatial orientation of the oxygen lone pairs, which in turn impacts the topological polar surface area (TPSA, a validated predictor of passive membrane permeability) and the partition coefficient (LogP, an indicator of lipophilicity-driven binding and distribution). The 7-methoxy regioisomer (target compound) exhibits a TPSA of 30.49 Ų and a LogP of 1.599, placing it between the somewhat more polar 6-methoxy variant and the more lipophilic 8-methoxy variant in this property space . This moderate TPSA–LogP balance is consistent with CNS drug-like chemical space, enhancing the compound's utility as a scaffold for CNS-penetrant probe design [1].

Medicinal Chemistry Scaffold-Based Drug Design Physicochemical Profiling

Hydrochloride Salt Form Affords Defined Stoichiometry and Enhanced Aqueous Solubility Relative to the Free Base (CAS 215453-97-7)

The target compound is supplied as the hydrochloride salt (molecular weight 215.67 g/mol, containing one equivalent of HCl), whereas the corresponding free base (CAS 215453-97-7) has a molecular weight of 179.22 g/mol and lacks the protonated amine species [1]. The hydrochloride salt ionizes in aqueous solution, generating a protonated secondary amine (pKa ~8–9, typical for dialkylamines within a seven-membered ring) that markedly increases water solubility. While quantitative aqueous solubility data for this specific compound have not been published, general salt-form principles indicate that hydrochloride salts of secondary amine-containing heterocycles typically exhibit 10- to 100-fold higher aqueous solubility than their free-base counterparts [2]. This advantage is critical for preparing DMSO/aqueous stock solutions for biochemical assays.

Biochemical Assay Preparation Salt Selection Solubility

1,4-Benzoxazepine Scaffold Is a Privileged Chemotype for CNS Drug Discovery: Class-Level Neuroprotective Activity Validated in Condensed Analogs

Although the target compound itself has not been evaluated in published biological assays, the 1,4-benzoxazepine scaffold class has been validated through condensed derivatives that exhibit neuroprotective activity comparable to positive controls. Specifically, condensed tetrahydro-1,4-benzoxazepine derivatives rac-7a and rac-7b increased cell viability by 16.4% and 22.8%, respectively, at 10 µM in human neuroblastoma SH-SY5Y cells challenged with hydrogen peroxide (H₂O₂) or β-amyloid₂₅–₃₅ (Aβ₂₅–₃₅). The positive control melatonin increased viability by 17.3% (H₂O₂ model) and 22.4% (Aβ₂₅–₃₅ model) under identical conditions [1]. This demonstrates that appropriately substituted 1,4-benzoxazepines can achieve neuroprotective efficacy on par with a clinically used neurohormone, establishing the scaffold's relevance for CNS research programs.

Neuroprotection CNS Drug Discovery Scaffold Validation

Scalable Synthetic Access to 7-Methoxy-1,4-Benzoxazepine Core: Late-Stage Functionalization Potential via Regiochemically Defined Halogenation

The 7-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold is available in high purity (95%) from multiple global suppliers in gram quantities, with publications and patents describing scalable syntheses of 2,3,4,5-tetrahydro-1,4-benzoxazepines from readily available precursors [1]. Critically, the 7-methoxy group is an ortho/para-directing substituent on electrophilic aromatic substitution, enabling regioselective introduction of halogens (e.g., bromination at the 8- or 6-position) for downstream cross-coupling diversification. This contrasts with the 8-methoxy regioisomer, where the methoxy group ortho/para-directs electrophilic substitution to the 7- and 9-positions, generating a different substitution pattern . This regiochemical predictability makes the 7-methoxy scaffold a preferred entry point for SAR libraries targeting a specific substitution vector around the benzo-fused ring.

Medicinal Chemistry Synthesis Building Blocks C–H Functionalization

Validated Application Scenarios for 7-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine Hydrochloride in Medicinal Chemistry and Chemical Biology


CNS-Targeted Probe and Lead Molecule Design Using the 1,4-Benzoxazepine Scaffold

The 1,4-benzoxazepine core is a validated privileged scaffold for CNS drug discovery, with condensed analogs demonstrating neuroprotective activity comparable to melatonin in SH-SY5Y cellular models [1]. The target compound's moderate TPSA (30.49 Ų) and LogP (1.599) position it within CNS drug-like chemical space for optimizing blood–brain barrier penetration . Medicinal chemistry teams pursuing 5-HT1A receptor agonists, orexin receptor antagonists, or neuroprotective agents can use 7-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride as a starting scaffold for focused library synthesis, capitalizing on the regiochemically defined methoxy handle for further elaboration.

Kinase Inhibitor Scaffold Hopping and Novel Chemotype Exploration

The benzoxazepine scaffold has been established as a novel inhibitory chemotype for several kinase targets, including EGFR tyrosine kinase and PIM1 kinase, through both synthetic and computational screening campaigns [1]. The hydrochloride salt form of the target compound, with its defined protonation state and good aqueous solubility, is well-suited for high-throughput biochemical screening assays against kinase panels. Researchers seeking to replace traditional quinazoline or indolinone kinase inhibitor cores with a structurally differentiated seven-membered heterocycle can procure this compound to evaluate a new chemical space region.

Regioselective Diversification for Parallel SAR Library Synthesis

The 7-methoxy substituent provides a predictable ortho/para-directing effect for electrophilic aromatic substitution, enabling regioselective bromination at the 8-position (and to a lesser extent the 6-position) [1]. This allows medicinal chemists to generate halogenated intermediates for Suzuki, Buchwald–Hartwig, or Sonogashira cross-coupling reactions with high regiochemical fidelity. Procurement of the 7-methoxy regioisomer, rather than the 6-methoxy or 8-methoxy variant, ensures that the resulting library explores the 8-substituted and 6-substituted vectors, which may be critical for a project's specific pharmacophore model.

Analytical Reference Standard and Method Development for Benzoxazepine Characterization

With a certified purity of 95%, defined salt stoichiometry (HCl), and well-characterized molecular identity (InChI Key: OJFKGCMYPDEXBS-UHFFFAOYSA-N) [1], this compound serves as a reliable reference standard for HPLC, LC-MS, and NMR method development in laboratories working with benzoxazepine chemical series. The high purity and commercial availability from multiple suppliers (Sigma-Aldrich, Leyan, CymitQuimica) also facilitate its use as a system suitability standard for analytical quality control in medicinal chemistry workflows.

Quote Request

Request a Quote for 7-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.